methyl 3-[(2,5-dichlorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-1H-PYRAZOLE-1-CARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with a methyl ester and a dichloroaniline group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-1H-PYRAZOLE-1-CARBOXYLATE typically involves the reaction of 2,5-dichloroaniline with pyrazole-1-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-1H-PYRAZOLE-1-CARBOXYLATE may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistent quality and high throughput. The optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-1H-PYRAZOLE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichloroaniline moiety, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-1H-PYRAZOLE-1-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-1H-PYRAZOLE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. The presence of the dichloroaniline group enhances its binding affinity and specificity towards certain targets, leading to pronounced biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-[(3,5-DICHLOROANILINO)CARBONYL]-5-NITROBENZOATE
- METHYL 3-[(2,3-DICHLOROANILINO)CARBONYL]-5-NITROBENZOATE
Uniqueness
METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-1H-PYRAZOLE-1-CARBOXYLATE is unique due to its specific substitution pattern on the pyrazole ring and the dichloroaniline moiety This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C12H9Cl2N3O3 |
---|---|
Molecular Weight |
314.12 g/mol |
IUPAC Name |
methyl 3-[(2,5-dichlorophenyl)carbamoyl]pyrazole-1-carboxylate |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-20-12(19)17-5-4-9(16-17)11(18)15-10-6-7(13)2-3-8(10)14/h2-6H,1H3,(H,15,18) |
InChI Key |
ZAUZXFDHTWONJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=CC(=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.